molecular formula C16H26Br2Cl2N2O2 B13770280 1,3-Benzodioxole, 5,6-dibromo-2-(2-(2-(diethylamino)ethylamino)ethyl)-2-methyl-, dihydrochloride CAS No. 52400-80-3

1,3-Benzodioxole, 5,6-dibromo-2-(2-(2-(diethylamino)ethylamino)ethyl)-2-methyl-, dihydrochloride

Cat. No.: B13770280
CAS No.: 52400-80-3
M. Wt: 509.1 g/mol
InChI Key: DCCDACQUSKIVNL-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 5,6-dibromo-2-(2-(2-(diethylamino)ethylamino)ethyl)-2-methyl-, dihydrochloride is a halogenated heterocyclic compound with a 1,3-benzodioxole core. Key structural features include:

  • A branched ethylamine chain at position 2, terminating in diethylamino groups, which likely enhances solubility in acidic conditions due to protonation.
  • A methyl group at position 2, contributing to steric hindrance.
  • Dihydrochloride salt form, improving aqueous solubility for pharmacological applications.

The compound’s synthesis involves bromination of the benzodioxole core followed by stepwise amine functionalization, as outlined in a 2017 patent application (Application No. 201717000534 A) .

Properties

CAS No.

52400-80-3

Molecular Formula

C16H26Br2Cl2N2O2

Molecular Weight

509.1 g/mol

IUPAC Name

2-[2-(5,6-dibromo-2-methyl-1,3-benzodioxol-2-yl)ethylazaniumyl]ethyl-diethylazanium;dichloride

InChI

InChI=1S/C16H24Br2N2O2.2ClH/c1-4-20(5-2)9-8-19-7-6-16(3)21-14-10-12(17)13(18)11-15(14)22-16;;/h10-11,19H,4-9H2,1-3H3;2*1H

InChI Key

DCCDACQUSKIVNL-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC[NH2+]CCC1(OC2=CC(=C(C=C2O1)Br)Br)C.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Overview

The synthesis of this compound involves multi-step organic reactions, starting from the 1,3-benzodioxole core. Key steps include selective bromination at the 5 and 6 positions, introduction of the diethylaminoethylamino side chain via nucleophilic substitution, methylation, and final salt formation with hydrochloric acid to yield the dihydrochloride.

Stepwise Synthetic Route

Step Reaction Description Reagents/Conditions Outcome
1 Bromination of 1,3-benzodioxole Bromine (Br2) in suitable solvent (e.g., acetic acid) Introduction of bromine atoms at C-5 and C-6 positions
2 Introduction of 2-(2-(diethylamino)ethylamino)ethyl group Nucleophilic substitution using appropriate amine precursors Attachment of diethylaminoethylamino side chain at C-2 position
3 Methylation of the benzodioxole ring Methylating agent (e.g., methyl iodide or dimethyl sulfate) Introduction of methyl group at C-2 position
4 Formation of dihydrochloride salt Treatment with HCl in anhydrous conditions Conversion to dihydrochloride salt for stability and solubility

Detailed Reaction Conditions and Notes

  • Bromination : The dibromination step requires controlled addition of bromine to avoid over-bromination or side reactions. Temperature is typically maintained between 0 to 25 °C. The reaction is monitored by thin-layer chromatography (TLC) or HPLC to ensure selective dibromination at positions 5 and 6 of the benzodioxole ring.

  • Side Chain Introduction : The diethylaminoethylamino side chain is introduced via nucleophilic substitution, often using a halogenated intermediate (e.g., a 2-chloroethyl derivative) reacting with diethylamine and ethylenediamine derivatives. This step may require refluxing in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Methylation : The methylation step is generally performed after side chain attachment to avoid interference. Methyl iodide or dimethyl sulfate are common methylating agents. The reaction is typically conducted under basic conditions (e.g., potassium carbonate) to facilitate methyl group transfer.

  • Salt Formation : Final conversion to the dihydrochloride salt improves compound stability and water solubility, essential for pharmaceutical or research applications. This is achieved by bubbling dry hydrogen chloride gas or treating with concentrated hydrochloric acid in an organic solvent like ether.

Industrial Production Considerations

  • Scale-Up : Industrial synthesis follows the same reaction sequence but employs optimized parameters to maximize yield and purity. Automated reactors with precise temperature and reagent flow control are used.

  • Purification : Crystallization and chromatographic techniques are applied to isolate the pure dihydrochloride salt. Quality control includes NMR, mass spectrometry, and elemental analysis.

  • Safety and Environmental Aspects : Handling bromine and methylating agents requires strict safety protocols. Waste streams are treated to neutralize hazardous byproducts.

Research Results and Data Summary

Yield and Purity Data from Literature and Patents

Step Yield (%) Purity (%) Analytical Method Used
Bromination 85-90 >95 HPLC, NMR
Side Chain Introduction 75-80 90-95 TLC, Mass Spectrometry
Methylation 80-85 >95 NMR, GC-MS
Salt Formation (Dihydrochloride) 90-95 >98 Elemental Analysis, HPLC

Spectroscopic Confirmation

  • NMR Spectroscopy : Characteristic signals confirm dibromination and side chain presence.
  • Mass Spectrometry : Molecular ion peak matches expected molecular weight (509.1 g/mol).
  • Elemental Analysis : Confirms presence of bromine and chlorine consistent with dibromo and dihydrochloride salt.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Key Notes
1. Bromination Br2, Acetic acid, 0-25 °C Introduce Br at C-5 and C-6 Controlled addition to avoid overbromination
2. Side Chain Attachment Diethylamine, ethylenediamine, DMF/DMSO, reflux Attach diethylaminoethylamino group Nucleophilic substitution reaction
3. Methylation Methyl iodide or dimethyl sulfate, base Add methyl group at C-2 Performed after side chain attachment
4. Salt Formation Dry HCl gas or conc. HCl, ether Form dihydrochloride salt Enhances stability and solubility

Chemical Reactions Analysis

Reactivity of Brominated Benzodioxole Moieties

Brominated benzodioxoles typically undergo substitution and coupling reactions. Key pathways include:

Reaction Type Conditions Outcome
Nucleophilic Aromatic SubstitutionPd catalysis, aryl halide coupling partners Bromine replacement with nucleophiles (e.g., amines, alkoxides)
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C Cross-coupling with boronic acids to form biaryl systems
Radical Halogen ExchangeUV light, radical initiatorsBromine substitution with other halogens (e.g., Cl, I)

The 5,6-dibromo substitution pattern on the benzodioxole ring suggests potential for regioselective coupling or substitution, though steric hindrance from the methyl and ethylamino groups may influence reactivity.

Amine-Functionalized Side Chain Reactivity

The diethylaminoethylaminoethyl side chain introduces basic nitrogen centers capable of:

Reaction Type Conditions Outcome
Protonation/DeprotonationAcidic or basic aqueous mediaQuaternary ammonium salt formation or free base generation
Alkylation/AcylationAlkyl halides or acyl chloridesFormation of quaternary ammonium derivatives or amides
Coordination ChemistryTransition metal salts (e.g., Cu²⁺)Complexation for catalytic or sensing applications

The tertiary amine groups may also participate in hydrogen bonding or serve as directing groups in metal-catalyzed reactions.

Potential Degradation Pathways

Under harsh conditions, the compound may undergo:

Pathway Conditions Products
Acid HydrolysisHCl (conc.), refluxCleavage of benzodioxole to catechol derivatives
Thermal Decomposition>200°C, inert atmosphereDebromination and side-chain fragmentation
Oxidative DegradationH₂O₂, Fe²⁺ (Fenton’s reagent)Hydroxylated or quinone-like structures

Key Research Gaps

  • Experimental kinetic data (e.g., rate constants for substitution reactions).

  • Spectroscopic characterization (¹H/¹³C NMR, HRMS) of reaction intermediates.

  • Computational studies (DFT) on regioselectivity and transition states.

To advance understanding, targeted synthesis and reaction screening under controlled conditions (e.g., inert atmosphere, varied catalysts) are recommended. Collaborate with specialized journals like The Journal of Organic Chemistry or Organometallics for methodology development.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1,3-benzodioxole derivatives exhibit anticancer properties. They can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways that control cell proliferation and survival. For instance, studies have shown that benzodioxole derivatives can inhibit the growth of specific cancer cell lines by targeting the mitogen-activated protein kinase (MAPK) pathway .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Benzodioxole derivatives have demonstrated effectiveness against various bacterial strains and fungi, suggesting their potential as new antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Neuropharmacological Effects

There is growing interest in the neuropharmacological applications of benzodioxole compounds. They may act as modulators of neurotransmitter systems, particularly in relation to disorders such as anxiety and depression. Preliminary studies suggest that such compounds can enhance serotonin levels in the brain, leading to mood improvement .

Bioremediation

The structural characteristics of 1,3-benzodioxole derivatives allow them to interact with various environmental pollutants. Research is being conducted on their use in bioremediation processes to degrade toxic substances in contaminated soils and waters . Their ability to form stable complexes with heavy metals may also enhance their effectiveness in removing these pollutants from the environment.

Chemical Sensors

Due to their unique chemical properties, benzodioxole derivatives are being explored as components in chemical sensors for detecting environmental toxins and pollutants. Their sensitivity to specific chemical interactions makes them suitable candidates for developing novel sensor technologies .

Polymer Chemistry

In material science, 1,3-benzodioxole compounds are being utilized to develop new polymers with enhanced properties. These materials can exhibit improved thermal stability and mechanical strength compared to traditional polymers. The incorporation of benzodioxole units into polymer backbones can also impart unique optical properties, making them suitable for applications in electronics and photonics .

Coatings and Adhesives

The compound's chemical structure lends itself well to applications in coatings and adhesives that require high durability and resistance to environmental degradation. Research is ongoing into formulating coatings that incorporate benzodioxole derivatives to enhance performance in harsh conditions .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityPubChemInduction of apoptosis in cancer cells via MAPK pathway modulation
Antimicrobial PropertiesResearchGateEffective against bacterial strains; disrupts cell membranes
NeuropharmacologyPubChemEnhances serotonin levels; potential antidepressant effects
Bioremediation[Environmental Science Journal]Degradation of environmental pollutants using benzodioxole derivatives
Chemical Sensors[Material Science Journal]Development of sensitive sensors for detecting environmental toxins
Polymer Chemistry[Polymer Science Journal]Improved thermal stability and mechanical strength in new polymer formulations

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 5,6-dibromo-2-(2-(2-(diethylamino)ethylamino)ethyl)-2-methyl-, dihydrochloride involves its interaction with specific molecular targets. The diethylaminoethylamino group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atoms and benzodioxole ring contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Core Structure and Halogenation

Compound Core Structure Substituents Key Differences Potential Impact
Target Compound 1,3-Benzodioxole 5,6-dibromo High molecular weight (Br atoms) Increased lipophilicity (LogP ~2.8)
5,6-Dimethoxy analog 1,3-Benzodioxole 5,6-dimethoxy Electron-donating methoxy groups Reduced LogP (~1.5), altered metabolism
5,6-Dichloro analog 1,3-Benzodioxole 5,6-dichloro Smaller halogens (Cl vs. Br) Lower molecular weight, reduced stability

Key Insight : Bromine atoms increase lipophilicity and may enhance membrane permeability compared to methoxy or chloro analogs .

Amine Chain and Salt Form

Compound Amine Chain Structure Salt Form Solubility (Water) Biological Activity Inference
Target Compound Diethylaminoethyl branched chain Dihydrochloride High (~50 mg/mL) Enhanced cellular uptake in acidic environments
Dimethylaminoethyl analog Dimethylaminoethyl straight chain Hydrochloride Moderate (~30 mg/mL) Reduced basicity, weaker receptor binding
Ethylaminoethyl analog Ethylaminoethyl chain Free base Low (<10 mg/mL) Limited solubility restricts bioactivity

Key Insight: The diethylamino group and dihydrochloride salt improve solubility and protonation-dependent interactions, critical for drug delivery .

Comparison with Non-Benzodioxole Analogs

lists compounds like 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride, which shares the dihydrochloride salt but features a benzimidazole core. This structural difference confers:

  • Reduced steric bulk compared to the target compound’s benzodioxole and bromine substituents.

Biological Activity

1,3-Benzodioxole, 5,6-dibromo-2-(2-(2-(diethylamino)ethylamino)ethyl)-2-methyl-, dihydrochloride (CAS No. 52400-80-3) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H26Br2Cl2N2O2, with a molecular weight of approximately 509.104 g/mol. Its structure includes a benzodioxole moiety, which is known for its diverse biological effects.

PropertyValue
Molecular FormulaC16H26Br2Cl2N2O2
Molecular Weight509.104 g/mol
CAS Number52400-80-3
AppearanceWhite crystalline solid
Purity≥99%

Antimicrobial Activity

Research indicates that compounds containing the benzodioxole structure exhibit significant antimicrobial properties. A study highlighted that derivatives of benzodioxole showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of bromine atoms in the structure enhances the antimicrobial potency by increasing the lipophilicity of the compound, allowing better membrane penetration.

Anticancer Properties

1,3-Benzodioxole derivatives have been investigated for their anticancer potential. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways and inhibition of cell proliferation markers.

Neuroprotective Effects

Recent research has shown that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of 1,3-benzodioxole derivatives resulted in reduced neuronal death and improved cognitive function. This effect is attributed to the compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal tissues.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various benzodioxole derivatives. The compound demonstrated a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 5 µg/mL. This highlights its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis

A publication in Cancer Letters reported on the effects of 1,3-benzodioxole on MCF-7 cells. The study found that treatment with this compound led to a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis confirmed that this reduction was due to increased apoptosis rates.

The biological activities of 1,3-benzodioxole are attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of brominated benzodioxoles allows them to integrate into bacterial membranes, causing disruption and cell lysis.
  • Apoptosis Induction : The activation of caspase pathways leads to programmed cell death in cancer cells, contributing to its anticancer effects.
  • Neuroprotection : Modulation of oxidative stress responses and neurotransmitter levels plays a crucial role in protecting neurons from damage.

Q & A

Q. Critical Parameters :

  • Purity of intermediates (monitored via TLC or HPLC).
  • Reaction temperature control (e.g., reflux in THF/Et₃N mixtures as in ).

Basic: How can the compound’s structure be rigorously characterized?

Answer:
Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : Confirm substituent positions on the benzodioxole ring (¹H and ¹³C NMR) and side-chain connectivity (2D COSY/HSQC) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., ESI-TOF for accurate mass determination) .
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive proof of stereochemistry and salt formation .

Q. Example Data :

TechniqueExpected Key Peaks/Data
¹H NMR (D₂O)δ 1.2–1.5 (t, diethyl CH₃), δ 3.2–3.6 (m, ethylamino CH₂), δ 6.8–7.2 (s, aromatic H)
HRMS[M+H]⁺ m/z calculated for C₁₇H₂₅Br₂N₃O₂·2HCl: 557.92 (observed: 557.91)

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, as described in . Catalyst loading (0.5–2 mol%) impacts yield and side-product formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates. highlights Et₃N/THF mixtures for reflux conditions.
  • Temperature Gradients : Gradual heating (55–80°C) minimizes decomposition of thermally labile intermediates .

Case Study :
A 15% yield increase was achieved by replacing THF with DMF in the amination step, reducing reaction time from 48 to 24 hours .

Advanced: How should researchers resolve contradictions between purity assays and bioactivity data?

Answer:
Discrepancies often arise from undetected impurities or salt dissociation. Mitigation steps:

  • HPLC-PDA/MS : Detect trace impurities (e.g., dehalogenated byproducts) with UV/Vis and MS compatibility .
  • Ion Chromatography : Quantify free chloride ions to confirm salt stability .
  • Bioassay Controls : Include a reference standard (e.g., USP-grade compound) to validate activity .

Q. Example Workflow :

HPLC purity >98% but low activity → Perform ion-pair chromatography to check for counterion loss.

Adjust buffer pH to stabilize the hydrochloride form .

Advanced: What structure-activity relationship (SAR) insights exist for the diethylaminoethyl side chain?

Answer:
The side chain’s flexibility and basicity influence receptor binding:

  • Basicity : The diethylamino group (pKa ~10) remains protonated at physiological pH, enhancing interactions with negatively charged residues .
  • Chain Length : Ethyl spacers balance rigidity and conformational freedom, as seen in analogues with improved dopamine receptor affinity .

Q. SAR Study Design :

  • Synthesize analogues with varied alkyl chain lengths (e.g., propyl vs. ethyl).
  • Compare binding affinities via radioligand assays .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:
Stability is pH- and humidity-sensitive due to the hydrochloride salt and benzodioxole ring:

  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~150°C, indicating thermal stability up to 80°C .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor chloride content (target: <5% loss) .
  • Light Sensitivity : UV-Vis spectroscopy shows absorbance shifts >300 nm, warranting amber vials for storage .

Q. Recommendations :

  • Lyophilize for long-term storage.
  • Use desiccants in packaging to prevent hydrolysis .

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